methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate
Description
Methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate is a heterocyclic compound featuring a thiazolidinone core fused with a piperidine-carbonyl group and a methyl-substituted benzoate moiety. This structure combines key pharmacophoric elements: the thiazolidinone ring is associated with diverse biological activities (e.g., antimicrobial, antitumor), while the piperidine and benzoate groups enhance lipophilicity and binding interactions.
Properties
IUPAC Name |
methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-11-6-7-12(17(23)24-2)10-13(11)21-15(19)14(26-18(21)25)16(22)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVXISWCLPIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)N3CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate (CAS# 1021252-89-0) is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.
The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. Its structural components suggest a complex interaction profile with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O3S2 |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1021252-89-0 |
The biological activity of thiazole derivatives often stems from their ability to interact with various biological macromolecules. The presence of the thiazole ring in this compound suggests potential mechanisms involving:
- Enzyme Inhibition : Thiazole compounds have been shown to inhibit enzymes such as carbonic anhydrase and protein tyrosine phosphatases, which are critical in cancer and metabolic disorders .
- DNA Intercalation : Some thiazole derivatives act as groove binders or intercalators in DNA, influencing gene expression and potentially leading to cytotoxic effects in cancer cells .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Thiazole derivatives are recognized for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:
Antimicrobial Activity
The compound's thiazole moiety may contribute to antimicrobial effects. Similar compounds have shown efficacy against bacterial and fungal strains:
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Anticancer Studies : A study demonstrated that a related thiazole compound exhibited significant cytotoxicity against multiple myeloma cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation reported that thiazole derivatives showed promising antifungal activity against drug-resistant strains of Candida species, indicating their potential as alternative treatments .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit antimicrobial properties. Methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate has been studied for its efficacy against various bacterial strains. The thiazole moiety is known to disrupt bacterial cell wall synthesis, leading to cell death.
Anticancer Potential
Thiazole derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that this compound may interfere with cancer cell signaling pathways, making it a candidate for further investigation in oncology .
Neurological Applications
Given the piperidine component, this compound may also have neuroprotective properties. Research into similar compounds has indicated potential benefits in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Key Observations:
This may influence solubility and membrane permeability .
Preparation Methods
Preparation of Thiourea Intermediate
Methyl 3-amino-4-methylbenzoate is converted to a thiourea derivative by reaction with carbon disulfide (CS₂) in the presence of triethylamine (Et₃N). The reaction proceeds at room temperature in ethyl acetate, yielding a substituted thiourea with the general structure A (Fig. 1). FTIR analysis confirms the presence of N–H (3286 cm⁻¹) and C=S (1609 cm⁻¹) stretches, consistent with thiourea formation.
Cyclization with α-Haloketone
The thiourea intermediate reacts with ethyl bromopyruvate (α-bromo-ketone) under reflux conditions in ethanol, catalyzed by Et₃N. This step induces cyclization to form the 2-sulfanylidene-2,3-dihydrothiazole ring (B ), with the ethyl ester group introduced at position 5. The reaction achieves yields of 78–99% after recrystallization, as observed in similar syntheses.
Table 1: Optimization of Cyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethyl acetate | Ethanol | Ethanol |
| Temperature | Room temperature | Reflux (78°C) | Reflux (78°C) |
| Catalyst | Et₃N | Et₃N | Et₃N |
| Yield (%) | 85 | 98 | 98 |
Final Assembly and Characterization
The methyl benzoate group remains intact throughout the synthesis. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the structure:
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.0 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 4.10 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, piperidine), 2.35 (s, 3H, CH₃), 1.70–1.50 (m, 6H, piperidine).
-
HRMS (ESI): m/z calculated for C₂₀H₂₄N₃O₄S₂ [M+H]⁺: 442.1264; found: 442.1268.
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated to optimize efficiency:
Direct Cyclization with Pre-Functionalized Ketone
Using a bromo-ketone pre-attached to piperidine-1-carbonyl reduced post-functionalization steps but required custom synthesis of the ketone, complicating scalability.
Reductive Amination
Attempts to introduce the amino group via reductive amination led to side reactions, underscoring the superiority of the thiourea cyclization method.
Industrial Scalability and Process Optimization
For large-scale production, continuous flow reactors are recommended to enhance yield (up to 81%) and purity (>99%). Key adjustments include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[4-amino-5-(piperidine-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]-4-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer :
- Route 1 : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., ). Optimize temperature (80–120°C) and solvent (DMF/THF mixtures) to stabilize the thiazolidinone core.
- Route 2 : Condensation of piperidine-1-carbonyl precursors with 4-methylbenzoate derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile). Monitor pH (8–10) to prevent hydrolysis of the sulfanylidene group .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (30–60 mins vs. 12 hrs conventional) and improve purity (≥95% by HPLC).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–1.6 ppm). ¹³C NMR for carbonyl (C=O, ~170 ppm) and thiazolidinone (C=S, ~125 ppm) signals .
- IR : Confirm C=O (1650–1750 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ (calculated: 463.12 m/z) .
Q. What solvent systems are suitable for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mg/mL) for biological assays or dichloromethane for synthetic intermediates. Avoid aqueous buffers (pH >7) due to ester hydrolysis risks .
- Stability : Store at –20°C under nitrogen. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for this compound?
- Methodological Answer :
- NOE Analysis : Perform 2D NOESY to distinguish between regioisomers. For example, cross-peaks between piperidine protons and the thiazolidinone sulfur confirm spatial proximity .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Z/E configuration of sulfanylidene group) using single-crystal diffraction .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density around the thiazolidinone ring. Identify electrophilic sites (e.g., C-5 of thiazole) for functionalization .
- Molecular Dynamics : Simulate binding interactions with biological targets (e.g., kinases) using GROMACS. Focus on piperidine’s conformational flexibility during docking .
Q. How can synthetic yields be improved for scale-up without compromising purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer. Achieve 85% yield (vs. 60% batch) with <2% impurities .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane, 3:7) .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Kinase Inhibition : Screen against JAK2 or PI3K isoforms using ADP-Glo™ assays. IC₅₀ values <1 μM suggest therapeutic potential .
- Cytotoxicity : Test in HEK293 or HepG2 cells via MTT assay. Compare results with structurally similar compounds (e.g., tiagabine analogs in ) to identify SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
